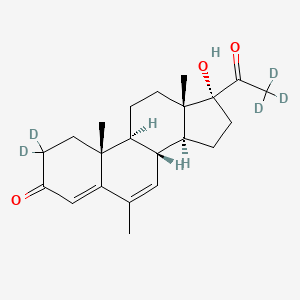
Megestrol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Megestrol-d5: is a deuterated form of Megestrol, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Megestrol. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Megestrol-d5 involves the deuteration of Megestrol. One common method includes the use of deuterated reagents in the hydrogenation process. For instance, Megestrol can be reacted with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated compound. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Megestrol-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: Megestrol-d5 is used as a tracer in chemical studies to understand the reaction mechanisms and pathways of Megestrol. The deuterium labeling helps in distinguishing the compound from other similar molecules in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Megestrol. It helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of the compound .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Megestrol in treating conditions like anorexia, cachexia, and certain cancers. The deuterated compound helps in accurately measuring the drug levels in biological samples .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of Megestrol. It helps in understanding the stability and bioavailability of the drug in different formulations .
Mécanisme D'action
Megestrol-d5, like Megestrol, exerts its effects by binding to the progesterone receptors in the body. This binding leads to the activation of specific genes that regulate various physiological processes. The compound also inhibits the release of luteinizing hormone from the pituitary gland, which in turn reduces the production of sex hormones .
Molecular Targets and Pathways:
Progesterone Receptors: this compound binds to these receptors to exert its progestational effects.
Luteinizing Hormone Inhibition: The compound inhibits the release of this hormone, affecting the reproductive system.
Comparaison Avec Des Composés Similaires
Megestrol: The non-deuterated form of Megestrol-d5.
Megestrol-d3: Another deuterated form with three deuterium atoms.
Hydroxyprogesterone: A similar progestin used in various medical applications.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms do not alter the pharmacological properties of the compound but provide a distinct marker for tracing and analysis .
Propriétés
Formule moléculaire |
C22H30O3 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |
Clé InChI |
VXIMPSPISRVBPZ-BZOIHYCQSA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
SMILES canonique |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


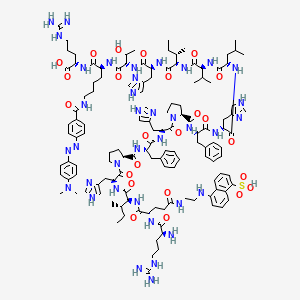
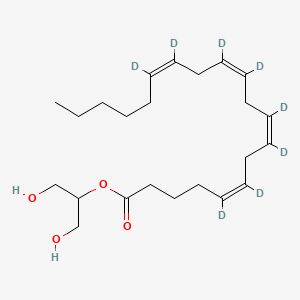

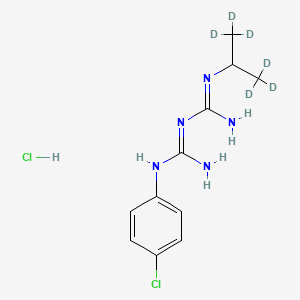

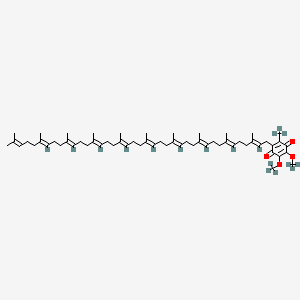
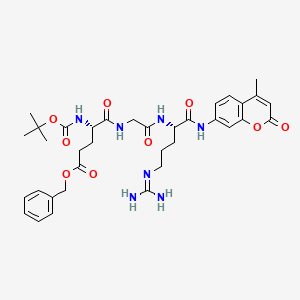
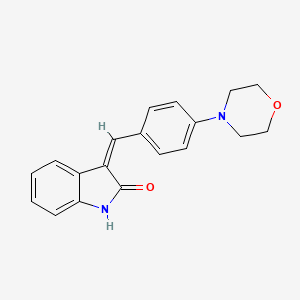
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

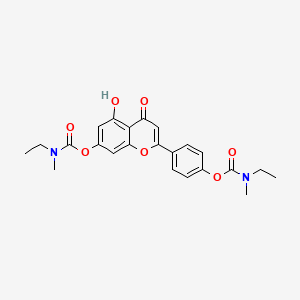


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
